2-Methyl-2-(pyrrolidin-1-YL)propan-1-amine dihydrochloride

Descripción

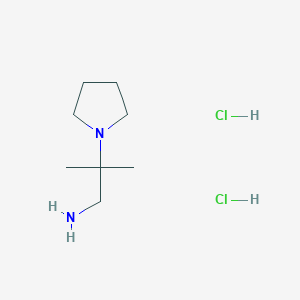

2-Methyl-2-(pyrrolidin-1-yl)propan-1-amine dihydrochloride is a tertiary amine salt characterized by a pyrrolidine ring substituted at the 2-position of a propane backbone. The dihydrochloride form enhances its solubility in aqueous media, making it suitable for pharmaceutical and biochemical applications.

Pyrrolidine derivatives are widely utilized in drug discovery due to their conformational flexibility and ability to engage in hydrogen bonding. The dihydrochloride salt form is commonly employed to improve stability and bioavailability in medicinal chemistry contexts .

Propiedades

IUPAC Name |

2-methyl-2-pyrrolidin-1-ylpropan-1-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2.2ClH/c1-8(2,7-9)10-5-3-4-6-10;;/h3-7,9H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HURMHLCIFQNIPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)N1CCCC1.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-(pyrrolidin-1-yl)propan-1-amine dihydrochloride typically involves the reaction of 2-methylpropan-1-amine with pyrrolidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes such as crystallization or chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. The final product is typically obtained as a crystalline solid, which is then packaged and stored under appropriate conditions to maintain its stability.

Análisis De Reacciones Químicas

Types of Reactions: 2-Methyl-2-(pyrrolidin-1-yl)propan-1-amine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various nucleophiles or electrophiles can be used in substitution reactions, often in the presence of a catalyst or under specific temperature and pressure conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce primary or secondary amines.

Aplicaciones Científicas De Investigación

2-Methyl-2-(pyrrolidin-1-yl)propan-1-amine dihydrochloride has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biological targets.

Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.

Mecanismo De Acción

The mechanism of action of 2-Methyl-2-(pyrrolidin-1-yl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

The following section compares 2-methyl-2-(pyrrolidin-1-yl)propan-1-amine dihydrochloride with structurally related compounds, emphasizing substituent variations, physicochemical properties, and applications.

Structural and Functional Analogues

2-Methyl-1-(pyrimidin-2-yl)propan-1-amine Dihydrochloride

- Molecular Formula : C₈H₁₅Cl₂N₃

- Molecular Weight : 223.71 g/mol

- Key Features: Substituted with a pyrimidin-2-yl group instead of pyrrolidine.

- Applications : Used in biochemical research and as a building block for kinase inhibitors .

(Prop-2-en-1-yl)(pyridin-4-ylmethyl)amine Dihydrochloride

- Molecular Formula : C₁₀H₁₄Cl₂N₂

- Molecular Weight : 239.14 g/mol

- Key Features : Contains a pyridin-4-ylmethyl group and a propenyl chain. The pyridine ring contributes to π-π stacking interactions, while the propenyl group adds hydrophobicity.

- Physicochemical Properties: Hydrogen Bond Donors: 3 Hydrogen Bond Acceptors: 2 Topological Polar Surface Area (TPSA): 24.9 Ų .

2-[3-(Propan-2-yl)pyrrolidin-1-yl]ethan-1-amine Dihydrochloride

- Molecular Formula : C₉H₂₂Cl₂N₂

- Molecular Weight : 235.19 g/mol

- Key Features : Features a branched isopropyl group on the pyrrolidine ring, increasing steric bulk. This modification may reduce metabolic degradation compared to the target compound.

- Applications : Utilized in peptide synthesis and as a chiral auxiliary .

2-Methyl-2-(1H-pyrazol-1-yl)propan-1-amine Dihydrochloride

- Molecular Formula : C₇H₁₅Cl₂N₃

- Molecular Weight : 220.12 g/mol

- Key Features : Pyrazole substituent introduces aromaticity and dual hydrogen-bonding sites. The smaller heterocycle (pyrazole vs. pyrrolidine) reduces conformational flexibility.

- Applications : Explored in agrochemical and antiviral research .

Comparative Data Table

Key Differences and Implications

Substituent Effects :

- Pyrrolidine vs. Pyrimidine/Pyridine : Pyrrolidine’s saturated ring offers conformational flexibility, whereas pyrimidine/pyridine introduces rigidity and π-π interactions. This affects binding kinetics in receptor-ligand systems .

- Hydrogen Bonding : Pyrimidine and pyrazole derivatives exhibit higher hydrogen bond acceptor counts (3 vs. 2), enhancing solubility in polar solvents .

Applications :

- Pyrrolidine derivatives are preferred in CNS drug development due to blood-brain barrier penetration, while pyrimidine/pyrazole analogues are leveraged in kinase and antiviral targeting .

Actividad Biológica

2-Methyl-2-(pyrrolidin-1-YL)propan-1-amine dihydrochloride, commonly referred to as a pyrrolidine derivative, is an organic compound with significant biological activity. Its molecular structure is characterized by a pyrrolidine ring, which is known to enhance pharmacological properties. This article provides a comprehensive review of the biological activities associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

- Chemical Formula: C8H20Cl2N2

- Molecular Weight: 202.17 g/mol

- CAS Number: 1159812-65-3

- IUPAC Name: this compound

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, particularly its effects on cancer cells and antimicrobial properties.

Anticancer Activity

In vitro studies have shown that compounds similar to 2-Methyl-2-(pyrrolidin-1-YL)propan-1-amine exhibit anticancer properties. For instance, derivatives containing the pyrrolidine structure have demonstrated cytotoxic effects against human lung adenocarcinoma (A549) cells.

Table 1: Anticancer Activity Against A549 Cells

| Compound | Concentration (µM) | Viability (%) |

|---|---|---|

| Control (Cisplatin) | 100 | 50 |

| Compound A | 100 | 66 |

| Compound B | 100 | 78 |

Studies indicated that certain modifications in the chemical structure could enhance or diminish anticancer activity, suggesting a structure–activity relationship (SAR) that merits further exploration .

Antimicrobial Activity

Research has also highlighted the antimicrobial potential of pyrrolidine derivatives. In particular, some compounds have shown effectiveness against multidrug-resistant strains of Staphylococcus aureus.

Table 2: Antimicrobial Activity Against Staphylococcus aureus

| Compound | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Control (Vancomycin) | 4 |

| Compound C | 8 |

| Compound D | 16 |

These findings suggest that the compound could be a candidate for developing new antibacterial agents targeting resistant pathogens .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that its action may involve:

- Cell Cycle Disruption: Inducing apoptosis in cancer cells by interfering with cell cycle regulation.

- Membrane Disruption: Compromising bacterial cell membranes leading to cell lysis.

- Enzyme Inhibition: Targeting specific enzymes crucial for bacterial survival and proliferation.

Case Studies and Research Findings

Recent studies have focused on synthesizing novel derivatives based on the pyrrolidine scaffold to enhance biological activity. For example, modifications at the nitrogen atom or substituents on the carbon skeleton have been explored to improve efficacy against cancer and bacteria.

Case Study Example

A study published in MDPI evaluated a series of pyrrolidine derivatives where one compound demonstrated an MIC of 8 µg/mL against resistant Staphylococcus aureus strains. This compound was further analyzed for its cytotoxic effects on non-cancerous human cells to assess selectivity and safety .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Methyl-2-(pyrrolidin-1-yl)propan-1-amine dihydrochloride, and what reaction conditions optimize yield and purity?

- Methodological Answer : The synthesis typically involves reacting pyrrolidine derivatives with alkyl halides or amines under controlled conditions. For example, one route uses ethylamine and pyrrolidine precursors in solvents like ethanol or dichloromethane, with catalysts such as potassium carbonate to enhance yield . Multi-step processes may include intermediate formation (e.g., nitroaniline derivatives) followed by hydrochloric acid treatment to form the dihydrochloride salt . Optimization focuses on temperature control (20–80°C), solvent selection, and purification via recrystallization or HPLC .

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer : Structural elucidation employs:

- NMR : H and C NMR identify proton environments and carbon frameworks, particularly the pyrrolidine ring and methyl groups .

- X-ray crystallography : Resolves 3D conformation, bond angles, and dihedral angles. SHELX software (e.g., SHELXL) is widely used for refinement, leveraging high-resolution data to validate hydrogen bonding and chloride ion placement .

- Mass spectrometry : Confirms molecular weight (e.g., 227.15 g/mol for related analogs) and fragmentation patterns .

Q. What are the key stability considerations for storing and handling this compound in experimental settings?

- Methodological Answer : The compound is hygroscopic and should be stored at 4°C in airtight containers under inert gas (e.g., argon). Stability under standard conditions (room temperature, 60% humidity) is confirmed for ≤6 months, but prolonged exposure to light or moisture may degrade the dihydrochloride salt. Thermal gravimetric analysis (TGA) monitors decomposition thresholds .

Q. Which analytical techniques are most effective for assessing the purity and solubility profile of this compound?

- Methodological Answer :

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify purity ≥95% .

- Karl Fischer titration : Measures residual water content (<0.5% w/w) .

- Solubility assays : Conducted in PBS (pH 7.4), DMSO, and ethanol. The dihydrochloride form exhibits higher aqueous solubility (>50 mg/mL) compared to freebase analogs .

Advanced Research Questions

Q. How do researchers resolve contradictions in reported biological activities of this compound across different studies?

- Methodological Answer : Discrepancies (e.g., IC values for anticancer activity) are addressed through:

- Dose-response validation : Repeating assays across multiple cell lines (e.g., MCF-7, HeLa) with standardized protocols .

- Mechanistic profiling : Comparative studies using kinase inhibition panels or receptor-binding assays (e.g., serotonin/dopamine receptors) to identify off-target effects .

- Batch consistency checks : Ensuring compound purity (>98%) via LC-MS to exclude synthetic byproducts .

Q. What computational modeling approaches are employed to predict the receptor-binding interactions of this compound?

- Methodological Answer :

- Molecular docking : Software like AutoDock Vina simulates binding to targets (e.g., GPCRs) using force fields (AMBER) and ligand flexibility parameters .

- QM/MM simulations : Hybrid quantum mechanics/molecular mechanics models assess electronic interactions at binding sites, validated against crystallographic data .

- Pharmacophore mapping : Identifies critical features (e.g., pyrrolidine nitrogen, methyl groups) for activity using tools like Schrödinger’s Phase .

Q. What experimental strategies are used to investigate the metabolic pathways of this compound in pharmacological studies?

- Methodological Answer :

- In vitro metabolism : Liver microsomes (human/rat) with NADPH cofactors track phase I oxidation via LC-MS/MS. Metabolites are identified using fragmentation libraries .

- Isotope labeling : C-labeled compound traces metabolic fate in urine and plasma .

- CYP450 inhibition assays : Determines enzyme-specific metabolism using recombinant isoforms (e.g., CYP3A4, CYP2D6) .

Q. How do structural modifications of the pyrrolidine ring in this compound analogs influence their pharmacological efficacy?

- Methodological Answer :

- Ring substitution : Introducing fluorine or methyl groups alters lipophilicity (logP) and binding affinity. For example, 3,4-difluorophenyl analogs show enhanced blood-brain barrier penetration .

- Stereochemical tuning : Enantiomeric resolution (e.g., (2R)- vs. (2S)-configurations) impacts receptor selectivity. Chiral HPLC separates diastereomers for activity comparison .

- Salt forms : Comparing dihydrochloride vs. sulfate salts reveals differences in solubility and bioavailability via pharmacokinetic studies (e.g., AUC in rodent models) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.